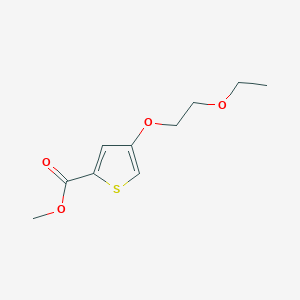
Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-エトキシエトキシ)チオフェン-2-カルボン酸メチル: は、チオフェン誘導体と呼ばれる有機化合物です。チオフェンは、硫黄原子を1つ含む5員環の芳香族環です。この化合物は、チオフェン環の2位にメチルエステル基、4位に2-エトキシエトキシ置換基が存在することを特徴としています。 チオフェン誘導体は、医薬品化学、材料科学、有機エレクトロニクスにおいて幅広い用途が知られています .
製法
合成経路と反応条件: 4-(2-エトキシエトキシ)チオフェン-2-カルボン酸メチルの合成は、一般的に以下の手順で行われます。
チオフェン環の形成: チオフェン環は、五硫化リン(P4S10)などの硫化剤との1,4-ジカルボニル化合物の縮合を含むパアル-クノール合成を用いて合成できます.
カルボン酸基の導入: カルボン酸基は、エステル化反応によって導入できます。
2-エトキシエトキシ基の付加: 2-エトキシエトキシ基は、求核置換反応によって導入できます。この反応では、適切なエトキシエタノール誘導体がチオフェン環と反応します.
工業的生産方法: 4-(2-エトキシエトキシ)チオフェン-2-カルボン酸メチルの工業的生産には、高収率と高純度を確保するため、連続フロープロセスが採用される場合があります。 触媒と最適化された反応条件が用いられ、各工程の効率が向上します .
化学反応解析
反応の種類:
一般的な試薬と条件:
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム。
置換: 臭素、硝酸、硫酸。
主な生成物:
酸化: スルホキシド、スルホン。
還元: アルコール。
科学研究での応用
化学: 4-(2-エトキシエトキシ)チオフェン-2-カルボン酸メチルは、より複雑なチオフェン誘導体の合成におけるビルディングブロックとして使用されます。 これは、有機半導体や導電性ポリマーの開発における前駆体として役立ちます .
生物学と医学: 4-(2-エトキシエトキシ)チオフェン-2-カルボン酸メチルを含むチオフェン誘導体は、様々な生物活性を持っています。 これらの化合物は、抗炎症剤、抗菌剤、抗癌剤としての可能性を調査されています .
産業: 産業部門では、この化合物は有機発光ダイオード(OLED)や有機電界効果トランジスタ(OFET)の製造に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions.
Addition of the 2-Ethoxyethoxy Group: The 2-ethoxyethoxy group can be introduced through nucleophilic substitution reactions, where an appropriate ethoxyethanol derivative reacts with the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step .
化学反応の分析
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions are common in thiophene chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
科学的研究の応用
Chemistry: Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate is used as a building block in the synthesis of more complex thiophene derivatives. It serves as a precursor in the development of organic semiconductors and conductive polymers .
Biology and Medicine: Thiophene derivatives, including this compound, exhibit various biological activities. They are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
4-(2-エトキシエトキシ)チオフェン-2-カルボン酸メチルの作用機序は、主に分子標的との相互作用に依存しています。生物系では、酵素や受容体と相互作用し、その活性を調節する可能性があります。 チオフェン環の存在により、タンパク質中の芳香族アミノ酸とπ-π相互作用が可能になり、タンパク質の機能に影響を与えます .
類似化合物の比較
類似化合物:
- チオフェン-2-カルボン酸メチル
- 4-メチル-2-カルバルデヒド-チオフェン
- ベンゾ[b]チオフェン-2-カルボン酸メチル
比較: 4-(2-エトキシエトキシ)チオフェン-2-カルボン酸メチルは、2-エトキシエトキシ置換基の存在によりユニークです。この置換基は、独特の電子特性と立体特性を与えます。 これは、他のチオフェン誘導体とは異なり、有機エレクトロニクスや医薬品化学における特定の用途に適しています .
類似化合物との比較
- Methyl thiophene-2-carboxylate
- 4-Methyl-2-carboxaldehyde-thiophene
- Methyl benzo[b]thiophene-2-carboxylate
Comparison: Methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate is unique due to the presence of the 2-ethoxyethoxy substituent, which imparts distinct electronic and steric properties. This differentiates it from other thiophene derivatives, enhancing its suitability for specific applications in organic electronics and medicinal chemistry .
特性
分子式 |
C10H14O4S |
|---|---|
分子量 |
230.28 g/mol |
IUPAC名 |
methyl 4-(2-ethoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O4S/c1-3-13-4-5-14-8-6-9(15-7-8)10(11)12-2/h6-7H,3-5H2,1-2H3 |
InChIキー |
DYOOWRSDUSCECX-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=CSC(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)


![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-](/img/structure/B12067108.png)
![Benzenamine, 3-[(cyclohexyloxy)methyl]-, hydrochloride](/img/structure/B12067109.png)
![5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067120.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B12067123.png)



![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)
